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molecular formula C8H10NO4P B3186880 p-Nitrophenyl dimethylphosphinate CAS No. 13344-08-6

p-Nitrophenyl dimethylphosphinate

Cat. No. B3186880
M. Wt: 215.14 g/mol
InChI Key: GAHGVNXIHGZUBN-UHFFFAOYSA-N
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Patent
US07491710B2

Procedure details

The dimethylphosphinic acid 4-nitrophenyl ester reactant is prepared according to procedure E using 500 mg of dimethylphosphinic chloride, 214 mg of sodium hydride (50% in oil), and 618 mg of p-nitrophenol in solution in 10 ml of tetrahydrofuran. 700 mg of expected product are collected. Yield=26%.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
214 mg
Type
reactant
Reaction Step Two
Quantity
618 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](Cl)([CH3:4])=[O:3].[H-].[Na+].[CH:8]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[C:10]([OH:17])[CH:9]=1>O1CCCC1>[N+:14]([C:13]1[CH:12]=[CH:11][C:10]([O:17][P:2]([CH3:4])([CH3:1])=[O:3])=[CH:9][CH:8]=1)([O-:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CP(=O)(C)Cl
Step Two
Name
Quantity
214 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
618 mg
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
700 mg of expected product are collected

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OP(=O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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